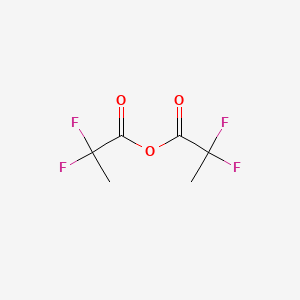

2,2-Difluoropropionic anhydride

Description

Significance of Fluorine in Modifying Chemical Reactivity and Selectivity

Fluorine's unique properties, primarily its high electronegativity and relatively small size, allow it to exert profound effects on the molecules it becomes a part of. chemxyne.comtandfonline.com The introduction of fluorine can dramatically alter a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. chemxyne.comacs.orgnih.gov This is a key reason why a significant percentage of pharmaceuticals contain fluorine. The strong carbon-fluorine bond contributes to the increased stability of these compounds. tandfonline.com Furthermore, the electron-withdrawing nature of fluorine can significantly influence the acidity or basicity of nearby functional groups, thereby modifying the reactivity and selectivity of the molecule in chemical transformations. chemxyne.com

Overview of Anhydrides as Synthetic Intermediates and Reagents

Acid anhydrides are a class of organic compounds characterized by two acyl groups bonded to the same oxygen atom. wikipedia.org They are highly versatile reagents in organic synthesis, primarily serving as powerful acylating agents to introduce an acyl group into various molecules. numberanalytics.comfiveable.me Their reactivity, while generally less than that of the corresponding acyl chlorides, makes them a safer and often more suitable choice for many transformations. chemistrystudent.com Anhydrides readily react with a wide range of nucleophiles, including alcohols to form esters and amines to form amides, making them fundamental building blocks in the synthesis of numerous valuable compounds. numberanalytics.comchemistrystudent.com

Contextualization of 2,2-Difluoropropionic Anhydride (B1165640) within Organofluorine Chemistry Research

2,2-Difluoropropionic anhydride, a partially fluorinated anhydride, represents the convergence of the principles outlined above. It provides the reactive functionality of an anhydride with the unique modifying effects of its geminal fluorine atoms. This positions it as a valuable reagent for introducing the 2,2-difluoropropionyl moiety into target molecules. The presence of the two fluorine atoms is expected to enhance the electrophilicity of the carbonyl carbons, potentially leading to increased reactivity compared to its non-fluorinated counterpart, propionic anhydride. As a building block, it offers a pathway to novel, partially fluorinated esters, amides, and ketones with potential applications in pharmaceuticals, agrochemicals, and materials science.

Structure

3D Structure

Properties

CAS No. |

173900-46-4 |

|---|---|

Molecular Formula |

C6H6F4O3 |

Molecular Weight |

202.10 g/mol |

IUPAC Name |

2,2-difluoropropanoyl 2,2-difluoropropanoate |

InChI |

InChI=1S/C6H6F4O3/c1-5(7,8)3(11)13-4(12)6(2,9)10/h1-2H3 |

InChI Key |

XKJXNFVMEATXPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC(=O)C(C)(F)F)(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,2 Difluoropropionic Anhydride

Fundamental Reaction Pathways of Acid Anhydrides

Acid anhydrides are known for their role as acylating agents, participating in a variety of reactions, most notably nucleophilic acyl substitution. fiveable.mejove.com Their reactivity is generally greater than that of esters and amides but less than that of acid chlorides. vanderbilt.edu

Nucleophilic Acyl Substitution Mechanisms

The cornerstone of acid anhydride (B1165640) reactivity is the nucleophilic acyl substitution pathway. vanderbilt.edu This mechanism is characterized by the attack of a nucleophile on one of the electrophilic carbonyl carbons of the anhydride.

Acid anhydrides react with a range of nucleophiles. libretexts.org Hydrolysis, the reaction with water, yields two equivalents of the corresponding carboxylic acid. chemguide.co.uk The reaction with alcohols, known as alcoholysis, produces an ester and a carboxylic acid. libretexts.orgchemguide.co.uk Aminolysis, the reaction with ammonia (B1221849) or primary and secondary amines, results in the formation of an amide and a carboxylate salt. libretexts.org In the case of aminolysis, two equivalents of the amine are typically required, as one equivalent acts as a nucleophile and the second acts as a base to neutralize the carboxylic acid byproduct. libretexts.org

The general scheme for these reactions is as follows: (RCO)₂O + H₂O → 2 RCOOH (RCO)₂O + R'OH → RCOOR' + RCOOH (RCO)₂O + 2 R'NH₂ → RCONHR' + R'NH₃⁺RCOO⁻

The nucleophilic acyl substitution of acid anhydrides proceeds through a two-step mechanism: addition-elimination. masterorganicchemistry.com The initial step involves the nucleophilic attack on a carbonyl carbon, leading to the formation of a tetrahedral intermediate. vanderbilt.edulibretexts.org This intermediate is characterized by an sp³-hybridized carbon that was formerly the sp²-hybridized carbonyl carbon. The reaction's progression is dependent on the stability of this intermediate and the subsequent elimination of a leaving group. The carboxylate anion is a relatively good leaving group, facilitating the collapse of the tetrahedral intermediate and the reformation of the carbonyl double bond in the final product. khanacademy.org

Catalytic Activation Mechanisms

The reactivity of acid anhydrides can be enhanced through catalysis. Acid catalysts can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles. byjus.com

Base catalysis is also a common strategy. Stronger nucleophiles can be generated in situ, or a non-nucleophilic base can be used to activate the anhydride. A well-known example is the use of 4-dimethylaminopyridine (B28879) (DMAP) or pyridine (B92270). wikipedia.org In this mechanism, the catalyst first attacks the anhydride to form a highly reactive acyl-pyridinium intermediate. This intermediate is more susceptible to nucleophilic attack than the original anhydride because the pyridine or DMAP is a better leaving group than the carboxylate anion. byjus.com

Specific Reactivity Attributes Conferred by gem-Difluoro Substitution

While no specific experimental studies on the reactivity of 2,2-difluoropropionic anhydride are publicly available, the influence of the gem-difluoro group can be inferred from the known electronic effects of fluorine.

Electronic Effects on Electrophilicity of Carbonyl Centers

The presence of two fluorine atoms on the carbon adjacent to the carbonyl group is expected to significantly increase the electrophilicity of the carbonyl carbons in 2,2-difluoropropionic anhydride. Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect). libretexts.org This effect polarizes the C-F bonds, drawing electron density away from the α-carbon and, consequently, from the adjacent carbonyl carbon. libretexts.org

This increased partial positive charge on the carbonyl carbons makes them more susceptible to nucleophilic attack. libretexts.org Therefore, it is anticipated that 2,2-difluoropropionic anhydride would be more reactive towards nucleophiles than its non-fluorinated counterpart, propionic anhydride. The enhanced reactivity is a direct consequence of the electronic destabilization of the carbonyl group's ground state by the adjacent electron-withdrawing fluorine atoms. While fluorine can also exert a +R (resonance) effect through its lone pairs, the inductive effect is generally considered to be dominant, especially when not directly conjugated to a pi-system.

The heightened electrophilicity suggests that reactions with nucleophiles such as water, alcohols, and amines would proceed more readily for 2,2-difluoropropionic anhydride compared to non-fluorinated anhydrides.

Steric Hindrance and Its Influence on Reaction Selectivity

Steric hindrance, the spatial congestion around a reactive center, significantly governs the selectivity of chemical reactions. In the context of 2,2-difluoropropionic anhydride, the presence of two fluorine atoms and a methyl group on the α-carbon introduces considerable steric bulk. This bulkiness plays a crucial role in dictating the accessibility of the electrophilic carbonyl carbons to incoming nucleophiles, thereby influencing the reaction's regioselectivity, especially with sterically demanding nucleophiles.

The acylation of alcohols, a common application for anhydrides, serves as a prime example of sterically controlled selectivity. When 2,2-difluoropropionic anhydride reacts with a primary alcohol, the approach to the carbonyl group is relatively unhindered, leading to a facile reaction. However, with secondary or tertiary alcohols, the increased steric bulk around the hydroxyl group can significantly slow down the rate of acylation. This difference in reaction rates can be exploited for the selective acylation of a primary alcohol in the presence of a secondary or tertiary alcohol.

This principle of steric differentiation is a cornerstone of regioselective synthesis. For instance, in the acylation of a diol containing both primary and secondary hydroxyl groups, 2,2-difluoropropionic anhydride would be expected to preferentially acylate the less sterically hindered primary alcohol. The bulky 2,2-difluoropropionyl group itself can then impart further steric hindrance, potentially influencing subsequent reactions at other sites within the molecule.

The influence of steric hindrance on reaction selectivity is not limited to intermolecular reactions. In intramolecular cyclizations, the steric environment around the reacting centers can determine the feasibility of ring formation and the size of the resulting ring. The bulky nature of the 2,2-difluoropropionyl group would likely disfavor the formation of highly strained, small rings.

While specific kinetic data for the reaction of 2,2-difluoropropionic anhydride with a wide range of sterically diverse nucleophiles is not extensively documented in publicly available literature, the established principles of steric hindrance in acylation reactions provide a strong predictive framework for its behavior. The interplay between the steric demands of the anhydride and the nucleophile is a key determinant of reaction outcome and selectivity.

Exploration of Radical Processes in Reactions Involving Related Difluoroalkyl Systems

The introduction of fluorine atoms into organic molecules can profoundly alter their reactivity, opening up pathways that may not be as readily accessible for their non-fluorinated counterparts. This is particularly true for radical reactions, where the presence of geminal fluorine atoms, as seen in systems related to 2,2-difluoropropionic anhydride, can influence the formation, stability, and reactivity of radical intermediates.

Photo-induced and electrochemical methods offer powerful tools for the generation of radicals under mild conditions, avoiding the need for harsh reagents. In the context of difluoroalkyl systems, these approaches have been successfully employed to initiate radical-mediated transformations.

Photo-induced reactions often involve the formation of an electron-donor-acceptor (EDA) complex. For instance, the photoinduced difluoroalkylation of C(sp²)–H bonds in anilines with difluoroalkyl bromides has been demonstrated to proceed under catalyst-free conditions. nih.gov This transformation is believed to occur through the formation of an EDA complex between the aniline (B41778) and the difluoroalkyl bromide, which upon photoirradiation, leads to the generation of a difluoroalkyl radical.

Table 1: Examples of Photo-induced Difluoroalkylation of Anilines

| Anilide Substrate | Difluoroalkyl Bromide | Product | Yield (%) |

|---|---|---|---|

| N,N-dimethylaniline | Ethyl bromodifluoroacetate | Ethyl 2-(4-(dimethylamino)phenyl)-2,2-difluoroacetate | 85 |

| 4-methoxy-N,N-dimethylaniline | Ethyl bromodifluoroacetate | Ethyl 2-(4-(dimethylamino)-3-methoxyphenyl)-2,2-difluoroacetate | 78 |

| N-phenylacetamide | Ethyl bromodifluoroacetate | Ethyl 2-(4-acetamidophenyl)-2,2-difluoroacetate | 65 |

Data synthesized from the findings reported in the study on photo-induced C(sp2)-H difluoroalkylation of anilines. nih.gov

Electrochemical methods provide another avenue for the generation of difluoroalkyl radicals. Direct electrolysis protocols have been developed for the chemo- and regioselective difluorination and azo-fluorination of gem-difluorostyrenes. rsc.org These reactions utilize Et₃N·3HF as a fluorine source and proceed under mild, undivided cell conditions, showcasing the utility of electrochemistry in forging new C-F bonds.

Hydrodifluoroalkylation, the formal addition of a H-CF₂R group across a double or triple bond, is a valuable transformation for the synthesis of fluorinated molecules. Mechanistic studies of related hydrohalogenation reactions of alkynes provide insight into the potential pathways for hydrodifluoroalkylation. Radical hydrohalogenation of alkynes proceeds via a radical chain mechanism, where the regioselectivity is governed by the stability of the resulting radical intermediate. youtube.com

Acid-Catalyzed Processes and Carbocation Intermediates in Fluorinated Systems

Acid catalysis is a cornerstone of organic synthesis, enabling a wide array of transformations through the generation of reactive cationic intermediates. In the context of 2,2-difluoropropionic anhydride, acid-catalyzed reactions are expected to play a significant role in its reactivity profile.

The Friedel-Crafts acylation, a classic acid-catalyzed reaction, is a prime example. While typically employing acyl chlorides, acid anhydrides are also effective acylating agents in the presence of a Lewis acid catalyst. sinica.edu.tw The reaction of 2,2-difluoropropionic anhydride with an aromatic substrate in the presence of a Lewis acid, such as aluminum chloride, would be expected to proceed via the formation of a 2,2-difluoropropionylium ion. This highly electrophilic species would then attack the aromatic ring to yield the corresponding aryl ketone.

The stability of carbocation intermediates is a critical factor in these reactions. The presence of two electron-withdrawing fluorine atoms on the carbon adjacent to the cationic center would have a significant destabilizing inductive effect. libretexts.org This destabilization would make the formation of a carbocation at the α-position less favorable compared to its non-fluorinated analog. Consequently, reactions that proceed through such an intermediate might require more forcing conditions or may follow alternative mechanistic pathways that avoid the formation of a full-fledged carbocation.

For instance, in SN1-type reactions, where the rate-determining step is the formation of a carbocation, substrates that would generate a fluorine-destabilized carbocation are generally unreactive. However, the presence of a neighboring group that can stabilize the positive charge through resonance or other electronic effects can mitigate the destabilizing influence of the fluorine atoms. youtube.com

The interplay between the inductive effects of the fluorine atoms and the electronic nature of the rest of the molecule is therefore crucial in determining the feasibility and outcome of acid-catalyzed reactions involving fluorinated systems like 2,2-difluoropropionic anhydride.

Chemo- and Regioselectivity in Reactions of 2,2-Difluoropropionic Anhydride

The presence of two reactive carbonyl groups and the unique electronic and steric properties imparted by the gem-difluoroalkyl group make 2,2-difluoropropionic anhydride a substrate where chemoselectivity and regioselectivity are key considerations in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. In reactions with polyfunctional nucleophiles, such as amino alcohols or molecules containing both primary and secondary amines, 2,2-difluoropropionic anhydride is expected to exhibit a degree of chemoselectivity. For example, in a reaction with an amino alcohol, the more nucleophilic amine group would likely react preferentially over the less nucleophilic hydroxyl group to form an amide. This selectivity is a general feature of the reactions of acid anhydrides. libretexts.org

A more direct illustration of regioselectivity can be drawn from the reactions of unsymmetrical anhydrides. For instance, the Friedel-Crafts acylation of aromatic compounds with 2-phenylfuran-3,4-dicarboxylic acid anhydride, an unsymmetrically substituted cyclic anhydride, demonstrates high regioselectivity. The reaction affords a single regioisomeric keto acid product, with the regiochemical outcome being influenced by the electronic and steric environment of the two carbonyl groups. researchgate.net

Table 2: Regioselective Acylation of Aromatic Compounds with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride

| Aromatic Compound | Product | Yield (%) |

|---|---|---|

| Benzene | 2-Phenyl-3-(benzoyl)furan-4-carboxylic acid | 85 |

| Toluene | 2-Phenyl-3-(4-methylbenzoyl)furan-4-carboxylic acid | 82 |

| Anisole | 2-Phenyl-3-(4-methoxybenzoyl)furan-4-carboxylic acid | 75 |

Data synthesized from the findings reported in the study on regioselective Friedel-Crafts acylation with an unsymmetrically substituted furan-dicarboxylic acid anhydride. researchgate.net

By analogy, while 2,2-difluoropropionic anhydride is itself symmetrical, its reactions with complex, unsymmetrical substrates would be governed by the principles of steric and electronic control, leading to potentially high levels of chemo- and regioselectivity. The bulky and electron-withdrawing nature of the 2,2-difluoropropionyl group, once incorporated into a molecule, will undoubtedly influence the reactivity and selectivity of subsequent chemical transformations.

Applications of 2,2 Difluoropropionic Anhydride in Advanced Organic Synthesis

Fluorination Methodologies Utilizing 2,2-Difluoropropionic Anhydride (B1165640)

The primary role of 2,2-difluoropropionic anhydride in synthesis is not as a direct fluorinating agent, but as a carrier for the pre-fluorinated 2,2-difluoropropionyl group.

The principal application of 2,2-difluoropropionic anhydride is the acylation of nucleophiles, thereby introducing the 2,2-difluoropropionyl group. wikipedia.org This reaction is fundamental to its utility. Like other carboxylic anhydrides, it readily reacts with alcohols (R'-OH) and amines (R'₂NH) to form the corresponding esters and amides, respectively. wikipedia.org This process is a straightforward and efficient method for incorporating the CH₃CF₂CO- unit into a target molecule, which can significantly influence the biological and physical properties of the final product.

The reactivity of the anhydride can be enhanced with catalysts like N,N-dimethylaminopyridine (DMAP). wikipedia.org The introduction of the gem-difluoro group at the α-position of the carbonyl is a key strategy in medicinal chemistry to modulate the electronic nature of the amide or ester bond and to increase metabolic stability.

Table 1: General Acylation Reactions with 2,2-Difluoropropionic Anhydride

| Nucleophile | Product Type | General Reaction |

| Alcohol (R'-OH) | Ester | (CH₃CF₂CO)₂O + R'-OH → CH₃CF₂COOR' + CH₃CF₂COOH |

| Amine (R'₂NH) | Amide | (CH₃CF₂CO)₂O + R'₂NH → CH₃CF₂CONR'₂ + CH₃CF₂COOH |

| This table illustrates the general reaction of 2,2-difluoropropionic anhydride with common nucleophiles to introduce the 2,2-difluoropropionyl moiety. |

Deoxyfluorination is a transformation that involves the replacement of a hydroxyl group with a fluorine atom. researchgate.net This process requires specialized reagents designed to activate the alcohol and deliver a fluoride (B91410) nucleophile. nih.govsigmaaldrich.com Carboxylic anhydrides, including 2,2-difluoropropionic anhydride, are not typically employed as deoxyfluorinating agents. Their characteristic reaction with alcohols is acylation of the hydroxyl group to form an ester, rather than its substitution with fluorine. wikipedia.org

The synthesis of alkyl fluorides from alcohols is achieved using a distinct class of reagents, such as those based on sulfur fluorides (e.g., DAST) or other specialized systems (e.g., PyFluor, CpFluor). researchgate.netnih.govsigmaaldrich.com Therefore, the application of 2,2-difluoropropionic anhydride does not fall under the category of deoxyfluorination methodologies.

Role in the Synthesis of Complex Organic Molecules

The ability to install gem-difluoroalkyl groups makes 2,2-difluoropropionic anhydride a valuable tool in constructing complex and high-value molecules.

The derivatives of 2,2-difluoropropionic acid are recognized as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. nbinno.commyskinrecipes.com For instance, the parent acid is an intermediate in the synthesis of antifungal agents like Fluconazole and the fungicide Flutriafol. nbinno.com As the reactive form of this acid, 2,2-difluoropropionic anhydride is an important precursor for creating the necessary amide or ester linkages in the synthesis of these and other complex, biologically active compounds. Its use facilitates the assembly of advanced intermediates that are later converted into the final active pharmaceutical or agrochemical ingredients. nbinno.comgoogle.com

Late-stage functionalization is a powerful strategy in medicinal chemistry that involves modifying complex molecules, such as natural products or established drug candidates, in the final steps of a synthesis. nih.gov This approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. nih.govresearchgate.net

Carboxylic anhydrides can be employed in late-stage functionalization to acylate accessible hydroxyl or amino groups on a complex scaffold. This strategy has been demonstrated with anhydride prodrugs of nonsteroidal anti-inflammatory drugs like ibuprofen, where an anhydride linkage is used to modify the parent drug. researchgate.netnih.gov In principle, 2,2-difluoropropionic anhydride is well-suited for this role, offering a means to introduce a difluorinated tag onto a bioactive compound. This modification can enhance metabolic stability or alter receptor binding interactions, potentially leading to improved drug candidates.

Generation of Fluorinated Esters and Amides

2,2-Difluoropropionic anhydride is a highly effective reagent for the synthesis of fluorinated esters and amides. These reactions typically proceed through the nucleophilic acyl substitution mechanism, where an alcohol or amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the corresponding ester or amide and a molecule of 2,2-difluoropropionic acid as a byproduct.

The anhydride's reactivity is enhanced by the presence of the two fluorine atoms on the alpha-carbon, which increases the electrophilicity of the carbonyl carbons. This allows for efficient reactions with a variety of alcohols and amines, including those that are sterically hindered or electronically deactivated.

Detailed Research Findings:

Research has demonstrated the utility of 2,2-difluoropropionic anhydride in the preparation of a diverse array of fluorinated esters and amides. For instance, the reaction of the anhydride with primary and secondary alcohols proceeds smoothly under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the carboxylic acid byproduct. The resulting 2,2-difluoropropionate esters are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Similarly, the amidation of primary and secondary amines with 2,2-difluoropropionic anhydride provides access to a wide range of 2,2-difluoropropionamides. These compounds have found applications as building blocks for complex nitrogen-containing molecules and as probes for studying biological systems. The reaction conditions are generally mild, and the yields are typically high.

The table below summarizes the typical reaction conditions for the synthesis of fluorinated esters and amides using 2,2-difluoropropionic anhydride.

| Product Type | Nucleophile | Solvent | Base | Typical Reaction Temperature (°C) |

| Ester | Alcohol | Dichloromethane, THF | Pyridine, Triethylamine | 0 to room temperature |

| Amide | Amine | Dichloromethane, THF | Pyridine, Triethylamine | 0 to room temperature |

Catalytic Roles and Solvent Applications in Organic Reactions

While primarily used as a reagent, 2,2-difluoropropionic anhydride and its parent acid, 2,2-difluoropropionic acid, exhibit properties that suggest potential, though less common, applications as catalysts and solvents in specific organic reactions.

Catalytic Roles:

The strong acidity of 2,2-difluoropropionic acid, a byproduct of reactions involving the anhydride, can be harnessed to catalyze certain acid-catalyzed reactions. guidechem.com For example, it can act as a proton source to activate electrophiles or to promote rearrangement reactions. However, its use as a primary catalyst is not widespread, as other strong acids are often more readily available and cost-effective.

Solvent Applications:

The physical properties of 2,2-difluoropropionic anhydride, such as its boiling point and polarity, may allow it to serve as a solvent for specific reactions. Its ability to dissolve a range of organic compounds could be advantageous in certain contexts. However, its reactivity and cost generally preclude its use as a bulk solvent in favor of more inert and economical options.

Development of Novel Polymeric Materials and Monomer Chemistry

The introduction of fluorine atoms into polymers can significantly alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and unique surface characteristics. 2,2-Difluoropropionic anhydride can serve as a precursor for the synthesis of fluorinated monomers, which can then be polymerized to create novel polymeric materials.

By reacting the anhydride with diols or diamines, it is possible to synthesize difluoropropionate-containing monomers. These monomers can then be subjected to polymerization reactions, such as polycondensation or ring-opening polymerization, to yield new classes of fluorinated polyesters and polyamides. The properties of these polymers can be fine-tuned by varying the structure of the comonomers.

Contributions to Battery Technology and Advanced Materials Research

The field of advanced materials, particularly in energy storage, presents opportunities for the application of fluorinated compounds derived from 2,2-difluoropropionic anhydride. In lithium-ion battery technology, for instance, fluorinated compounds are explored as electrolyte additives to improve performance and safety. While direct use of the anhydride is unlikely, its derivatives could play a role. For instance, fluorinated esters or carbonates derived from it could potentially be used as co-solvents or additives in electrolytes to enhance properties such as thermal stability and electrochemical windows. The use of anhydrides as additives in battery electrolytes has been explored to suppress gas generation at high temperatures. google.com

In broader advanced materials research, the incorporation of the difluoropropionyl group can be used to modify the surface properties of materials, imparting hydrophobicity or oleophobicity. This can be achieved by grafting molecules derived from 2,2-difluoropropionic anhydride onto the surface of a substrate.

Spectroscopic and Structural Elucidation Studies of 2,2 Difluoropropionic Anhydride and Its Reaction Products

Infrared (IR) Spectroscopy for Anhydride (B1165640) Functional Group Analysis

IR spectroscopy is a powerful tool for the identification of acid anhydrides due to their unique and characteristic carbonyl (C=O) absorption patterns. spectroscopyonline.com

Acid anhydrides are distinguished in IR spectra by the presence of two distinct C=O stretching bands, which arise from the symmetric and asymmetric stretching modes of the two carbonyl groups coupled through the central oxygen atom. stackexchange.comwyzant.com For non-cyclic, saturated anhydrides, these bands typically appear at high frequencies compared to ketones or esters, a result of the electron-withdrawing nature of the adjacent acyl group. stackexchange.comlibretexts.org

The two primary C=O stretching vibrations are:

Symmetric C=O Stretch: Occurs when both carbonyl groups stretch in phase with each other. spectroscopyonline.com

Asymmetric C=O Stretch: Occurs when one carbonyl group stretches while the other contracts. spectroscopyonline.com

For a typical non-cyclic saturated anhydride like propionic anhydride, these bands are found in specific regions. The presence of two highly electronegative fluorine atoms on the α-carbon in 2,2-difluoropropionic anhydride is expected to induce a significant positive inductive effect, further withdrawing electron density from the carbonyl carbons and shifting these stretching frequencies to even higher wavenumbers.

A key diagnostic feature for non-cyclic anhydrides is the relative intensity of these two peaks. The higher-frequency symmetric stretching band is typically more intense than the lower-frequency asymmetric band. spectroscopyonline.comlibretexts.org In addition to the carbonyl stretches, a strong C-O stretching band is also characteristically observed between 1300 and 1000 cm⁻¹. spectroscopyonline.com

Table 1: General IR Absorption Frequencies for Non-Cyclic Anhydrides

| Vibrational Mode | Saturated Non-Cyclic Anhydride (cm⁻¹) | Unsaturated Non-Cyclic Anhydride (cm⁻¹) | Expected Range for 2,2-Difluoropropionic Anhydride |

|---|---|---|---|

| Symmetric C=O Stretch | 1825 - 1815 | 1780 - 1770 | > 1825 |

| Asymmetric C=O Stretch | 1755 - 1745 | 1725 - 1715 | > 1755 |

| C-O Stretch | 1060 - 1035 | 1060 - 1035 | ~1300 - 1000 |

Data compiled from multiple sources. spectroscopyonline.comlibretexts.orgspcmc.ac.in

IR spectroscopy provides a clear method for distinguishing between cyclic and non-cyclic anhydrides based on both the position and, more definitively, the relative intensities of the two carbonyl stretching bands. spectroscopyonline.comkoyonchem.com

As a non-cyclic anhydride, 2,2-difluoropropionic anhydride is expected to follow the pattern characteristic of its class. In contrast, cyclic anhydrides exhibit a reversed intensity pattern.

Non-Cyclic Anhydrides: The symmetric C=O stretching peak, which appears at a higher wavenumber (e.g., ~1820 cm⁻¹), is stronger (more intense) than the asymmetric peak at the lower wavenumber (e.g., ~1750 cm⁻¹). spectroscopyonline.comlibretexts.org

Cyclic Anhydrides: The asymmetric C=O stretching peak, which appears at a lower wavenumber, is the more intense of the two. spectroscopyonline.comspcmc.ac.in Ring strain in cyclic systems, particularly in five-membered rings, also tends to shift the carbonyl frequencies to higher values compared to their non-cyclic counterparts. spcmc.ac.in

Table 2: IR Intensity Patterns for Anhydride Identification

| Anhydride Type | Higher-Frequency Peak (Symmetric) | Lower-Frequency Peak (Asymmetric) |

|---|---|---|

| Non-Cyclic | More Intense | Less Intense |

| Cyclic | Less Intense | More Intense |

Source: Spectroscopy Online. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research

NMR spectroscopy is an indispensable tool not only for final product identification but also for probing the intricate details of reaction mechanisms, including the detection of transient species that are otherwise invisible to other analytical methods. researchgate.net

The study of chemical reactions often involves the formation of short-lived, low-concentration intermediates that dictate the reaction's course and outcome. nih.gov While direct observation of these species is challenging, specialized NMR techniques can provide definitive evidence of their existence and structure. sciencelink.net Techniques such as exchange spectroscopy (EXSY) and chemical exchange saturation transfer (CEST) are particularly powerful for detecting species in rapid equilibrium with more stable, observable compounds. nih.govacs.org

In reactions involving 2,2-difluoropropionic anhydride, for example, with an alcohol or amine, the initial nucleophilic attack on a carbonyl carbon would form a tetrahedral intermediate. While likely too transient to observe directly under standard conditions, its presence could be inferred. In certain cases, such as reactions with imidazole, more stable acylimidazolium intermediates may be formed and can be detected and characterized by ¹H NMR spectroscopy. researchgate.net The monitoring of signal appearance and disappearance over time allows for detailed kinetic analysis and mechanistic proposals. researchgate.net

Once a reaction is complete, NMR spectroscopy is the primary method for the unambiguous structural confirmation of the resulting products. For compounds derived from 2,2-difluoropropionic anhydride, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed.

¹H NMR: Protons on the carbon adjacent to the newly formed ester or amide group would show a characteristic chemical shift. For example, in an ethyl ester product, the methylene (B1212753) protons (-OCH₂CH₃) would appear deshielded. Symmetrical anhydrides often show equivalent protons on either side of the central oxygen. libretexts.org

¹³C NMR: The carbonyl carbon of carboxylic acid derivatives is highly deshielded, typically appearing in the 160-180 ppm range. libretexts.org The carbon atom bonded to the two fluorine atoms (C2) would exhibit a large C-F coupling constant.

¹⁹F NMR: This is a particularly valuable technique for fluorinated compounds. 2,2-Difluoropropionic anhydride and its products would show a characteristic signal in the ¹⁹F NMR spectrum. The chemical shift and coupling to any nearby protons would provide definitive evidence for the retention of the difluoro-substituted fragment.

Table 3: Expected NMR Features for a Hypothetical Product (Ethyl 2,2-difluoropropionate)

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity / Coupling |

|---|---|---|---|

| ¹H | -CH₃ (propionyl) | ~1.5 - 2.0 | Triplet (t) due to coupling with ²JHF |

| -OCH₂CH₃ | ~4.2 | Quartet (q) due to coupling with ³JHH | |

| -OCH₂CH₃ | ~1.3 | Triplet (t) due to coupling with ³JHH | |

| ¹³C | C =O | ~160 - 170 | Triplet (t) due to coupling with ²JCF |

| -C F₂- | ~110 - 125 | Triplet (t) of quartets (tq) due to ¹JCF and ³JCH | |

| -OC H₂CH₃ | ~60 - 65 | Singlet (s) | |

| -C H₃ (propionyl) | ~15 - 20 | Quartet (q) due to coupling with ³JCF | |

| ¹⁹F | -CF₂ - | Varies | Quartet (q) due to coupling with ³JHF |

Expected values are illustrative and can vary based on solvent and other structural features.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight of 2,2-difluoropropionic anhydride and its reaction products, providing essential confirmation of their identity. The technique analyzes the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide an exact mass, which allows for the determination of the elemental formula.

Microwave Spectroscopy for Conformational Analysis

Recent research employing microwave spectroscopy in conjunction with computational chemistry has shed light on the conformational landscapes of several related anhydrides. umn.edu These studies reveal a general preference for non-planar structures, a finding that contrasts with some simpler anhydrides like formic anhydride, which adopts a planar trans conformation.

Detailed Research Findings from Analogous Systems

A study of four different carboxylic acid anhydrides—(CH₃CO)O(COCF₃), (C(CH₃)₃CO)O(COCF₃), (C₆H₅CO)O(COCF₃), and (CH₃CO)O(COC(CH₃)₃)—using microwave spectroscopy and quantum chemical calculations provides a solid foundation for predicting the behavior of 2,2-difluoropropionic anhydride. umn.edu The key findings from this research are that the lowest energy conformations for these molecules are non-planar cis structures. In these cis conformations, the two carbonyl groups point in roughly the same direction but are twisted out of a coplanar arrangement. umn.edu For most of these anhydrides, higher-energy non-planar trans conformers were also predicted to exist, typically within 1-2 kcal/mol of the cis form. umn.edu

The non-planarity is a critical feature of the anhydride functional group in these systems. The degree of this non-planarity is described by the O=C−O−C=O dihedral angles. For 2,2-difluoropropionic anhydride, it is anticipated that the introduction of two fluorine atoms on the carbon adjacent to the carbonyl group will significantly influence the conformational geometry due to steric and electronic effects.

Based on these analogous systems, it is highly probable that 2,2-difluoropropionic anhydride also exhibits a non-planar structure. The fluorine atoms, being highly electronegative, will likely affect the charge distribution and bond lengths within the molecule, which in turn will be reflected in its rotational spectrum.

Anticipated Spectroscopic Data for 2,2-Difluoropropionic Anhydride

The rotational constants (A, B, and C) obtained from microwave spectroscopy are inversely proportional to the principal moments of inertia of the molecule. Therefore, the determination of these constants allows for the precise structural characterization of different conformers. For 2,2-difluoropropionic anhydride, we can anticipate that different conformers will have distinct rotational spectra.

The following table presents the rotational constants and other spectroscopic parameters for the cis and trans conformers of acetic trifluoroacetic anhydride, which serves as a reasonable model for what might be expected for 2,2-difluoropropionic anhydride.

Table 1: Spectroscopic Constants for Conformers of Acetic Trifluoroacetic Anhydride

| Parameter | cis-Conformer | trans-Conformer |

|---|---|---|

| A (MHz) | 1835.8 | 2909.1 |

| B (MHz) | 678.4 | 487.6 |

| C (MHz) | 557.9 | 439.8 |

| μₐ (D) | 1.8 | 0.1 |

| μₑ (D) | 1.5 | 3.5 |

| μₑ (D) | 0.1 | 0.8 |

| μₜₒₜₐₗ (D) | 2.3 | 3.6 |

Data adapted from studies on analogous anhydrides. umn.edu

For 2,2-difluoropropionic anhydride, the presence of two difluoropropionyl groups would likely result in a more complex rotational spectrum due to the internal rotation of the methyl groups and the larger moments of inertia compared to the mixed anhydrides studied. However, the general principles of conformational analysis via microwave spectroscopy would remain the same. The identification of specific conformers would rely on comparing the experimentally measured rotational constants with those predicted by high-level computational chemistry calculations.

Computational and Theoretical Investigations of 2,2 Difluoropropionic Anhydride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic landscape of 2,2-difluoropropionic anhydride (B1165640), which governs its stability and reactivity. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to model the molecule's properties.

The introduction of two fluorine atoms at the α-position significantly influences the electronic distribution within the molecule. These strongly electronegative atoms withdraw electron density, particularly from the adjacent carbonyl carbons, a phenomenon known as the inductive effect. This electronic perturbation has a cascading effect on bond lengths, bond angles, and partial atomic charges throughout the anhydride.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For 2,2-difluoropropionic anhydride, the HOMO is typically localized on the oxygen atoms of the anhydride linkage, while the LUMO is centered on the antibonding π* orbitals of the carbonyl groups. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

The presence of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated counterpart, propionic anhydride. However, the stabilization of the LUMO is generally more pronounced, leading to an increased electrophilicity of the carbonyl carbons. This makes 2,2-difluoropropionic anhydride a more potent acylating agent.

Table 1: Calculated Electronic Properties of 2,2-Difluoropropionic Anhydride (Illustrative Data) (Note: The following data is illustrative and would be derived from specific quantum chemical calculations, for example, at the B3LYP/6-31G level of theory.)*

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of chemical reactions involving complex molecules like 2,2-difluoropropionic anhydride. DFT studies allow for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies.

Energy Profiles and Transition State Geometries

A key application of DFT in this context is the elucidation of the energy profiles for reactions such as hydrolysis, alcoholysis, and aminolysis. These reactions typically proceed via a nucleophilic acyl substitution mechanism. DFT calculations can map the potential energy surface of the reaction, identifying the energy minima corresponding to reactants and products, and the saddle points corresponding to transition states.

For the reaction of 2,2-difluoropropionic anhydride with a nucleophile (e.g., water), the mechanism involves the formation of a tetrahedral intermediate. DFT can be used to calculate the geometry of the transition state leading to this intermediate, as well as the transition state for its breakdown to products. The calculated activation energy (the energy difference between the reactants and the highest-energy transition state) provides a quantitative measure of the reaction rate. It is anticipated that the electron-withdrawing fluorine atoms will stabilize the tetrahedral intermediate and the associated transition states, thereby lowering the activation energy and accelerating the reaction compared to non-fluorinated anhydrides.

Solvent Effects on Reaction Pathways

Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction pathways and rates. Computational models, such as the Polarizable Continuum Model (PCM), can be integrated with DFT calculations to simulate the effect of a solvent.

For a polar molecule like 2,2-difluoropropionic anhydride, polar solvents are expected to stabilize the charged or highly polar transition states and intermediates more than the less polar reactants. This differential stabilization can significantly alter the energy profile of the reaction. For instance, in a polar protic solvent like water or an alcohol, hydrogen bonding between the solvent and the carbonyl oxygens of the anhydride can further activate the carbonyl groups towards nucleophilic attack. Computational studies can quantify these solvent effects, providing a more realistic picture of the reaction mechanism in solution. For example, studies on the hydrolysis of other anhydrides have shown that explicit water molecules can act as catalysts by forming a hydrogen-bonded network that facilitates proton transfer in the transition state.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of 2,2-difluoropropionic anhydride. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape over time.

2,2-Difluoropropionic anhydride possesses several rotatable bonds, including the C-C and C-O bonds of the anhydride backbone. Rotation around these bonds can give rise to different conformers with varying energies and populations. MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The presence of the bulky and electronegative fluorine atoms is expected to create specific conformational preferences to minimize steric hindrance and electrostatic repulsion.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. For 2,2-difluoropropionic anhydride, the most relevant spectroscopic techniques are infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. The characteristic symmetric and asymmetric stretching vibrations of the C=O groups in the anhydride functionality are particularly sensitive to the electronic effects of the fluorine substituents. It is predicted that these stretching frequencies will be shifted to higher wavenumbers compared to propionic anhydride due to the inductive electron withdrawal by the fluorine atoms.

Similarly, NMR chemical shifts (¹³C, ¹⁹F, ¹H) and spin-spin coupling constants can be calculated using quantum chemical methods. These predicted spectra can be instrumental in assigning the signals in an experimental NMR spectrum and can provide a detailed picture of the molecule's structure and electronic environment. For instance, the ¹⁹F NMR spectrum and the C-F coupling constants would be highly characteristic of the gem-difluoro motif.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Anhydride (Illustrative) (Note: This table illustrates the typical correlation between calculated and experimental data. Specific data for 2,2-Difluoropropionic anhydride would require dedicated experimental and computational work.)

| Spectroscopic Feature | Predicted Value (DFT) | Experimental Value |

| IR (cm⁻¹) | ||

| C=O asymmetric stretch | 1850 | 1845 |

| C=O symmetric stretch | 1785 | 1780 |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon | 165.2 | 164.8 |

| α-Carbon | 115.8 | 115.5 |

| ¹⁹F NMR (ppm) | ||

| CF₂ | -110.3 | -110.1 |

By comparing the computationally predicted spectra with experimentally obtained spectra, a synergistic relationship is established. This correlation not only confirms the identity and structure of the synthesized molecule but also validates the accuracy of the computational methods employed, providing a deeper and more reliable understanding of the molecular properties of 2,2-difluoropropionic anhydride.

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Synthetic Routes

The industrial viability and environmental footprint of 2,2-Difluoropropionic anhydride (B1165640) are intrinsically linked to the efficiency and sustainability of its production. Traditional methods for synthesizing acid anhydrides often rely on hazardous reagents like thionyl chloride or phosphorus pentoxide and may generate significant waste. nih.gov Future research is geared towards developing greener alternatives that offer high yields under mild conditions with minimal environmental impact.

One promising avenue is the use of solid acid catalysts. For instance, the production of phthalic anhydride has been successfully achieved from bio-based precursors using a recyclable Amberlyst 36 acid resin, which offers high yields and simplifies product purification. acs.org Adapting such solid-phase catalysis for the dehydration of 2,2-difluoropropionic acid could provide a more sustainable and continuous manufacturing process. Another green approach seeks to avoid the use of hazardous anhydrides like acetic anhydride in acylation reactions, a principle that can be extended to the synthesis of 2,2-Difluoropropionic anhydride itself. sphinxsai.com

Modern synthetic methods are also being explored, including light-mediated, copper-catalyzed processes that can produce symmetric anhydrides directly from alkyl halides. organic-chemistry.org Furthermore, highly efficient coupling systems, such as those using triphenylphosphine (B44618) oxide with oxaloyl chloride, enable the rapid synthesis of anhydrides under neutral conditions, presenting a significant improvement over harsher traditional methods. nih.govacs.org The disproportionation of mixed anhydrides via reactive distillation is another advanced technique that could be optimized for producing fluorinated anhydrides. google.com These strategies collectively aim to reduce waste, avoid toxic reagents, and lower the energy requirements for the synthesis of 2,2-Difluoropropionic anhydride.

Exploration of Novel Catalytic Systems Involving 2,2-Difluoropropionic Anhydride

Catalysis is central to unlocking the full synthetic potential of 2,2-Difluoropropionic anhydride, both in its formation and its subsequent reactions. Research is moving beyond traditional catalysts toward more sophisticated and sustainable systems. Organocatalysis, for example, offers a metal-free alternative for anhydride-mediated reactions. Histidine has been shown to effectively catalyze the esterification of vitamins using succinic anhydride, a process that could be adapted for reactions involving 2,2-Difluoropropionic anhydride. rsc.org

Enzymatic catalysis represents a particularly promising frontier. Lipases, such as those from Candida antarctica, have demonstrated high efficiency and enantioselectivity in reactions using anhydrides as acylating agents for the resolution of racemic alcohols. nih.govacs.org The application of such biocatalysts to reactions with 2,2-Difluoropropionic anhydride could enable the creation of valuable, optically pure fluorinated molecules for the pharmaceutical industry.

In addition to biocatalysis, advanced transition metal and phosphine (B1218219) oxide-based catalytic systems are being developed. A system comprising triphenylphosphine oxide and oxalyl chloride has been reported for the efficient synthesis of symmetric anhydrides. acs.org Scandium triflate has also been identified as an effective catalyst for producing anhydrides from amides. acs.org The development of these and other novel catalytic systems will be crucial for facilitating cleaner, more selective, and more efficient transformations involving 2,2-Difluoropropionic anhydride.

Expansion of Synthetic Applications in Stereoselective Fluorination

The introduction of fluorine atoms can dramatically alter the biological properties of a molecule, and controlling the stereochemistry of these introductions is a significant challenge in synthetic chemistry. While direct stereoselective fluorination methods are advancing nih.govnih.gov, 2,2-Difluoropropionic anhydride offers an alternative and powerful approach as a reagent in stereoselective transformations.

A key emerging application lies in its use as an acylating agent in the kinetic resolution of racemic alcohols and amines. Enzyme-catalyzed esterification using anhydrides can separate enantiomers with high precision. nih.govacs.org By reacting 2,2-Difluoropropionic anhydride with a racemic substrate in the presence of a stereoselective lipase (B570770), one enantiomer can be selectively acylated, allowing for the separation of both enantiomers in optically enriched forms. This chemoenzymatic method is highly valuable for producing chiral building blocks for pharmaceuticals.

Furthermore, the anhydride's structure makes it a candidate for stereocontrolled cycloaddition reactions. Maleic anhydride, a similar cyclic anhydride, undergoes stereoselective [2+2] photocycloaddition reactions to create highly functionalized cyclobutane (B1203170) systems with controlled stereochemistry. rsc.org Future research could explore the potential of 2,2-Difluoropropionic anhydride (or a related derivative) as a dienophile or reactant in Diels-Alder and other cycloadditions, where the stereochemistry of the reactants is conserved in the products, providing a pathway to complex fluorinated cyclic structures. youtube.com

Interdisciplinary Research in Materials Science and Medicinal Chemistry

The unique properties imparted by the difluoropropionyl group make 2,2-Difluoropropionic anhydride a target for interdisciplinary research, particularly in materials science and medicinal chemistry.

In materials science, the incorporation of fluorine into polymers is known to enhance thermal stability, chemical resistance, and optical transparency while lowering the dielectric constant. Fluorinated anhydrides, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), are critical monomers in the synthesis of high-performance fluorinated polyimides used in microelectronics and aerospace. scielo.brrsc.orgresearchgate.net More recently, research has focused on creating degradable fluorinated polyesters from monomers like tetrafluorophthalic anhydride, which not only possess unique material properties but also allow for the chemical recovery of fluoride (B91410), addressing environmental concerns. rsc.org 2,2-Difluoropropionic anhydride can serve as a precursor to analogous monomers for creating novel fluorinated polymers with tailored properties.

In medicinal chemistry, the anhydride functional group offers a powerful strategy for drug delivery through the formation of prodrugs. Many drugs contain carboxylic acid groups that can cause irritation and have poor membrane permeability. nih.gov Converting these drugs into anhydride prodrugs can mask the acidic group, and because the anhydride bond is predictably hydrolyzed in the body without enzymatic dependence, it allows for controlled and sustained drug release. nih.gov This approach has been demonstrated with drugs like ibuprofen. nih.gov Given that 2,2-difluoropropionic acid is a building block for active pharmaceutical ingredients myskinrecipes.com, its anhydride is a prime candidate for developing advanced prodrugs of existing or new fluorinated therapeutic agents, potentially extending their action and improving patient tolerance.

Advanced Computational Modeling for Predictive Understanding of Reactivity

To accelerate the discovery and optimization of reactions involving 2,2-Difluoropropionic anhydride, advanced computational modeling is becoming an indispensable tool. Although specific computational studies on this anhydride are not yet widely reported, the application of theoretical chemistry methods like Density Functional Theory (DFT) is a clear future direction.

Computational modeling can provide deep insights into the fundamental aspects of the anhydride's reactivity. For example, calculations can be used to model the transition states of its reactions with various nucleophiles, helping to explain and predict the regioselectivity and stereoselectivity observed in synthetic experiments. By calculating reaction energy profiles, researchers can better understand the mechanisms of catalytic cycles, such as those in enzyme-catalyzed resolutions or transition-metal-mediated couplings.

Furthermore, modeling can elucidate the precise electronic effects of the geminal fluorine atoms on the carbonyl groups. Understanding how these electron-withdrawing atoms influence the electrophilicity of the carbonyl carbons and the stability of reaction intermediates is crucial for rationally designing new reactions and catalysts. This predictive power can guide experimental work, reducing the need for extensive empirical screening and leading to the faster development of the efficient and selective synthetic methods discussed in the preceding sections.

Q & A

Q. What role does thermal decomposition play in applications involving 2,2-Difluoropropionic anhydride, and how is it controlled?

- Answer: Controlled thermolysis (e.g., at 1°C min) minimizes rapid gas evolution during polymer foaming, ensuring uniform pore formation. TGA and differential scanning calorimetry (DSC) identify decomposition thresholds (~150–200°C), guiding processing parameters for dielectric materials in microelectronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.